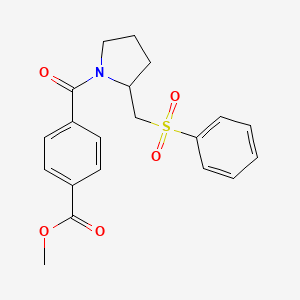

Methyl 4-(2-((phenylsulfonyl)methyl)pyrrolidine-1-carbonyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[2-(benzenesulfonylmethyl)pyrrolidine-1-carbonyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5S/c1-26-20(23)16-11-9-15(10-12-16)19(22)21-13-5-6-17(21)14-27(24,25)18-7-3-2-4-8-18/h2-4,7-12,17H,5-6,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLGCQRIGMKXQRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)N2CCCC2CS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-((phenylsulfonyl)methyl)pyrrolidine-1-carbonyl)benzoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolidine ring, followed by the introduction of the phenylsulfonyl group. The final step involves esterification to form the methyl benzoate derivative. Reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-((phenylsulfonyl)methyl)pyrrolidine-1-carbonyl)benzoate can undergo various chemical reactions, including:

Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohol derivatives.

Scientific Research Applications

Methyl 4-(2-((phenylsulfonyl)methyl)pyrrolidine-1-carbonyl)benzoate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(2-((phenylsulfonyl)methyl)pyrrolidine-1-carbonyl)benzoate involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, modulating their activity. The pyrrolidine ring may also play a role in binding to biological targets, influencing the compound’s overall effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Differences

The target compound features a pyrrolidine ring (5-membered, saturated nitrogen heterocycle) and a phenylsulfonyl substituent. In contrast, analogs such as C1–C7 (from ) incorporate a piperazine ring (6-membered, saturated nitrogen heterocycle) conjugated to a quinoline-carbonyl group (Table 1). Key distinctions include:

- Electronic Effects : The phenylsulfonyl group is a strong electron-withdrawing substituent, whereas C2–C7 analogs feature halogens (Br, Cl, F), methoxy, or trifluoromethyl groups, which modulate electronic properties differently .

Table 1: Structural Comparison of Methyl Benzoate Derivatives

Functional Group Impact on Properties

Comparison with Pesticide Methyl Benzoate Derivatives ()

These compounds highlight the versatility of methyl benzoate as a scaffold but underscore the target’s uniqueness due to its pyrrolidine-sulfonyl motif .

Research Implications and Gaps

- Biological Activity: The piperazine-quinoline analogs (C1–C7) are likely designed for receptor-targeted activity (e.g., kinase inhibition), whereas the target’s pyrrolidine-sulfonyl group may favor different biological targets.

- Data Limitations : Specific data on the target compound’s synthesis, solubility, or bioactivity are absent in the provided evidence, necessitating further experimental validation.

Biological Activity

Methyl 4-(2-((phenylsulfonyl)methyl)pyrrolidine-1-carbonyl)benzoate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

Synthesis

The synthesis of this compound typically involves the reaction of benzoic acid derivatives with pyrrolidine and phenylsulfonylmethyl groups. The process can be summarized as follows:

-

Starting Materials :

- Methyl 4-carboxybenzoate

- Phenylsulfonyl chloride

- Pyrrolidine

-

Reaction Conditions :

- The reaction is generally carried out in a solvent such as dichloromethane or dimethylformamide (DMF) under an inert atmosphere.

- Catalysts like triethylamine may be used to facilitate the reaction.

-

Characterization :

- The final product is characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Biological Activity

This compound exhibits a range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. Below is a summary of its biological effects based on various studies.

Antimicrobial Activity

In vitro studies have shown that this compound possesses significant antimicrobial activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.

| Bacterial Strain | Zone of Inhibition (mm) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 15 | Moderate |

| Escherichia coli | 18 | Good |

| Klebsiella pneumoniae | 12 | Moderate |

| Bacillus subtilis | 20 | Excellent |

Table 1: Antimicrobial activity of this compound against various bacterial strains.

Anti-inflammatory Properties

Research has indicated that this compound exhibits anti-inflammatory effects, which may be attributed to its ability to inhibit pro-inflammatory cytokines. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound significantly reduced the levels of TNF-alpha and IL-6.

Case Studies

-

Case Study on Antibacterial Efficacy :

A study conducted on the efficacy of this compound demonstrated that it was effective against multi-drug resistant strains of bacteria, showcasing its potential as a therapeutic agent in treating resistant infections. -

Clinical Implications :

Another case study highlighted its use in combination therapy with other antibiotics, showing enhanced efficacy and reduced side effects compared to standard treatments alone.

Q & A

Q. What are the key synthetic steps for preparing Methyl 4-(2-((phenylsulfonyl)methyl)pyrrolidine-1-carbonyl)benzoate?

Methodological Answer: The synthesis involves multi-step procedures, including:

- Pyrrolidine functionalization : Reacting pyrrolidine derivatives with phenylsulfonylmethyl groups under basic conditions (e.g., potassium carbonate in DMF at 150°C for 20 hours) to form intermediates.

- Coupling reactions : Using carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the pyrrolidine-sulfonyl intermediate to the benzoate core via amide or ester linkages.

- Purification : Extraction with ethyl acetate, washing with ammonium chloride, drying over MgSO₄, and solvent removal under reduced pressure .

Q. How is reaction completion monitored during synthesis?

Methodological Answer:

- Thin-Layer Chromatography (TLC) : Regularly track reaction progress using silica-gel plates and UV visualization. For example, in pyrrolidine intermediate synthesis, TLC in 19:1 PhMe:EtOAc confirms product migration .

- Spectroscopic analysis : Post-reaction, ¹H NMR (e.g., δ 10.01 ppm for aldehyde protons) and HRMS validate structural integrity .

Q. What purification methods are effective for isolating the compound?

Methodological Answer:

- Flash Column Chromatography (FCC) : Use gradients like PhMe:EtOAc (19:1) to separate isomers or byproducts, achieving >95% purity .

- Recrystallization : Dissolve crude product in hot ethanol or ethyl acetate, then cool to precipitate pure crystals (e.g., yields up to 93% for intermediates) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

- Microwave-assisted synthesis : Reduce reaction time from 20 hours to <5 hours by heating at 150°C in a microwave reactor, enhancing efficiency while maintaining yields >90% .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of sulfonyl intermediates, while n-butanol facilitates cyclization in microwave conditions .

- Catalyst screening : Palladium catalysts (e.g., Pd₂(dba)₃) with phosphine ligands (e.g., PA-Ph) enhance coupling efficiency in heterocyclic systems .

Q. What advanced analytical techniques confirm structural and stereochemical integrity?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., experimental 388.1344 vs. calculated 388.1342 for related pyrrolidine derivatives) .

- Multidimensional NMR : ¹³C NMR (δC 167–170 ppm for carbonyl groups) and 2D NOESY resolve stereochemistry in pyrrolidine rings .

- X-ray Crystallography : Determine absolute configuration using single crystals grown from ethyl acetate/hexane mixtures .

Q. How are biological interactions and binding affinities evaluated?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., enzymes or receptors) on sensor chips to measure real-time binding kinetics (KD values in nM–μM range) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-target interactions, critical for optimizing binding affinity .

- In silico docking : Use Schrödinger Suite or AutoDock to model interactions with active sites (e.g., π-π stacking with phenyl groups, hydrogen bonding with sulfonyl moieties) .

Q. How do structural modifications influence activity in SAR studies?

Methodological Answer:

- Substituent variation : Replace phenylsulfonyl with pyridinyl or thiadiazole groups (e.g., methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate analogs) to assess changes in bioactivity .

- Steric and electronic effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzoate ring to enhance metabolic stability, as shown in analogs with 81% yield and 287°C melting points .

- Chirality studies : Synthesize enantiomers (e.g., 3:2 A/B mixtures via FCC) and compare IC₅₀ values in enzymatic assays .

Q. How is stability under physiological conditions assessed?

Methodological Answer:

- pH-dependent degradation : Incubate compound in buffers (pH 1–10) at 37°C for 24 hours, then analyze via HPLC for decomposition products .

- Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points (e.g., 239–241°C for related diazepine derivatives) and identify degradation thresholds .

- Light sensitivity : Expose to UV-Vis light (300–800 nm) and monitor structural changes via FTIR (e.g., loss of sulfonyl S=O peaks at 1150–1350 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.